molecular formula C15H15ClN2OS B2561474 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone CAS No. 2034447-48-6

2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2561474
M. Wt: 306.81
InChI Key: WMYYVTZDNMPJTP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone , also known by its chemical formula C₁₅H₁₃ClN₂OS , is a synthetic organic compound. It belongs to the class of aryl ketones and contains a thiazole ring. This compound exhibits interesting pharmacological properties and has been investigated for its potential therapeutic applications.



Synthesis Analysis

The synthesis of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone involves several steps. Researchers have reported various synthetic routes, including condensation reactions , cyclization , and functional group transformations . These methods allow access to the target compound with good yields and purity.



Molecular Structure Analysis

The molecular structure of this compound consists of:



  • A chlorophenyl group (C₆H₄Cl) attached to the central carbon.

  • A thiazole ring (C₃H₃NS) fused to the pyrrolidine moiety.

  • A pyrrolidine ring (C₄H₉N) containing the nitrogen atom.



Chemical Reactions Analysis

2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone can participate in various chemical reactions, such as:



  • Acylation : The ketone group can undergo acylation reactions with acid chlorides or anhydrides.

  • Reduction : Reduction of the ketone group to form the corresponding alcohol.

  • Substitution : The chlorophenyl group may undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 100-110°C .

  • Solubility : It is moderately soluble in organic solvents like acetone and methanol .

  • Stability : Stable under normal storage conditions.


Safety And Hazards


  • Toxicity : Limited data are available regarding acute toxicity. Caution should be exercised during handling.

  • Irritation : May cause skin or eye irritation.

  • Environmental Impact : Proper disposal practices are essential.


Future Directions

Research on 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone should focus on:



  • Pharmacological Studies : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Optimize its structure for improved efficacy.

  • Toxicology : Assess long-term safety profiles.

  • Formulation : Develop suitable dosage forms.


properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-13-4-2-1-3-11(13)9-14(19)18-7-5-12(10-18)15-17-6-8-20-15/h1-4,6,8,12H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYYVTZDNMPJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NC=CS2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone

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